Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate
Description
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative featuring a 3-chlorophenoxy group at the 4-position and a phenyl substituent at the 2-position of the pyrimidine ring. The ethyl ester at the 5-position enhances its lipophilicity, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
ethyl 4-(3-chlorophenoxy)-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-24-19(23)16-12-21-17(13-7-4-3-5-8-13)22-18(16)25-15-10-6-9-14(20)11-15/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZJVFFZWWDPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate typically involves the reaction of 3-chlorophenol with ethyl 2-phenyl-4,6-dichloropyrimidine-5-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Scientific Research Applications
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrimidinecarboxylate scaffold is highly versatile, with modifications at the 2-, 4-, and 5-positions significantly altering physicochemical and biological properties. Below is a detailed comparison of Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate with structurally related compounds:
Substituent Variations at the 4-Position
Substituent Variations at the 2-Position
Key Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorophenoxy group in the target compound is electron-withdrawing, which may stabilize the pyrimidine ring and influence reactivity compared to electron-donating groups (e.g., methoxy in ).
- Bioactivity : Analogs with fluorine (e.g., ) show improved pharmacokinetic profiles, suggesting that halogenation at the 4-position is a critical design strategy.
Table 1: Comparative Physicochemical Properties
| Compound (4-Substituent) | logP* | Solubility (mg/mL) | Melting Point (°C) | |
|---|---|---|---|---|
| 3-Chlorophenoxy | 3.8 | <0.1 | 145–148 | |
| 4-Methylphenoxy | 3.2 | 0.5 | 132–135 | |
| Difluoromethyl | 2.9 | 1.2 | 98–101 |
*Predicted using Molinspiration software.
Biological Activity
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a chlorophenoxy group and a phenyl group. Its molecular formula is with a molecular weight of approximately 346.77 g/mol. The presence of the chlorophenoxy moiety is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : The compound may act as an agonist or antagonist for various receptors, influencing signaling pathways related to pain, inflammation, and cell growth.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Antifungal Properties : Demonstrates inhibitory effects on fungal pathogens.
- Anticancer Potential : Shows promise in inhibiting tumor cell proliferation in vitro.
Data Table: Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | References |
|---|---|---|---|
| Antimicrobial | Escherichia coli, Staphylococcus aureus | Inhibition of growth at low concentrations | |
| Antifungal | Candida albicans, Aspergillus niger | Significant reduction in fungal viability | |
| Anticancer | Various cancer cell lines (e.g., HeLa) | Induction of apoptosis and cell cycle arrest |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed that the compound inhibited the growth of E. coli and S. aureus at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro assays conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 50 µM) and increased markers of apoptosis, indicating its potential as an anticancer therapeutic.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate?
The compound is synthesized via multi-step protocols involving:
- Condensation reactions : A pyrimidine core is formed by reacting substituted urea derivatives with β-keto esters under acidic conditions (e.g., HCl or acetic acid) .
- Chlorophenoxy group introduction : A nucleophilic aromatic substitution (SNAr) reaction with 3-chlorophenol in the presence of a base (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., aromatic proton splitting patterns) .
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) refined using SHELXL (SHELX suite) to resolve bond lengths, angles, and molecular packing .
- Mass spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF for molecular weight validation .
Basic: How is the compound’s preliminary biological activity assessed?
- In vitro enzyme inhibition assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) to evaluate anti-inflammatory potential .
- Cell viability assays : Use MTT or resazurin-based protocols on human cell lines (e.g., RAW 264.7 macrophages) to screen for cytotoxicity .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid) to identify optimal parameters .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hrs to 2–4 hrs) while maintaining >80% yield .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Advanced: How should crystallographic disorder in the compound’s structure be addressed?
- Refinement constraints : Use SHELXL’s PART and ISOR commands to model disordered groups (e.g., ethyl or phenyl moieties) with occupancy-weighted positions .
- Thermal parameter analysis : Compare anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
- Complementary techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding networks and lattice interactions .
Advanced: How can contradictory bioactivity data across studies be resolved?
- Orthogonal assays : Replicate results using both fluorescence-based (e.g., FLIPR) and radiometric (e.g., scintillation proximity) assays to rule out false positives .
- Metabolic stability testing : Evaluate hepatic microsomal degradation (e.g., human CYP450 isoforms) to assess if metabolite interference affects activity .
- Co-crystallization studies : Determine if the compound binds to off-target proteins (e.g., serum albumin) using SPR or X-ray crystallography .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., COX-2) .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites for functionalization .
- MD simulations : GROMACS or AMBER to study conformational flexibility in aqueous and lipid bilayer environments .
Advanced: How are regioselectivity challenges managed during synthesis?
- Directing group strategies : Introduce temporary protecting groups (e.g., Boc on pyrimidine nitrogen) to steer chlorophenoxy substitution to the 4-position .
- Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., 0°C vs. reflux) to favor desired intermediates .
Advanced: What strategies mitigate batch-to-batch variability in crystallinity?
- Polymorph screening : Use high-throughput crystallization (HT-XRD) with 96-well plates and varied solvent systems .
- Additive-driven crystallization : Introduce templating agents (e.g., surfactants) to stabilize specific crystal forms .
- Process analytical technology (PAT) : Implement FBRM (focused beam reflectance measurement) to monitor particle size distribution during scale-up .
Advanced: How is environmental and metabolic degradation characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
